Verrucarin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verrucarin L is a natural product found in Albifimbria verrucaria with data available.
Biological Activity
Verrucarin L is a macrocyclic trichothecene mycotoxin produced by various fungi, particularly from the genus Myrothecium. It is known for its significant biological activities, including cytotoxicity, antimicrobial properties, and potential applications in agriculture and medicine. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
This compound has a complex macrocyclic structure that contributes to its biological activity. The chemical formula can be represented as follows:
- Molecular Formula : C₁₈H₂₄O₇
- Molecular Weight : 344.38 g/mol
Structural Characteristics
Feature | Description |
---|---|
Type | Macrocyclic trichothecene |
Functional Groups | Multiple hydroxyl groups |
Ring Structure | Contains a large lactone ring |
Cytotoxicity
This compound exhibits potent cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell growth and induce apoptosis through mechanisms related to ribosomal inhibition and stress response pathways.
Case Study: Cytotoxic Effects on Tumor Cells
In a study evaluating the effects of this compound on human tumor cell lines, it was found to have IC50 values comparable to established chemotherapeutics like camptothecin. The results are summarized in the table below:
Antimicrobial Activity
This compound also demonstrates significant antimicrobial properties against both bacterial and fungal pathogens. Its effectiveness as an antifungal agent has been highlighted in various studies.
Antifungal Efficacy
A study reported that this compound inhibited the growth of several plant pathogenic fungi, making it a candidate for agricultural applications as a biopesticide.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Fusarium oxysporum | 10 | |
Botrytis cinerea | 15 | |
Rhizoctonia solani | 12 |
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of protein synthesis. It binds to the 60S ribosomal subunit, leading to a halt in translation and subsequent cellular stress responses.
Key Findings on Mechanism
- Ribosomal Inhibition : Studies indicate that this compound disrupts ribosomal function, which is linked to its cytotoxicity.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased caspase activity and DNA fragmentation.
Properties
CAS No. |
77101-87-2 |
---|---|
Molecular Formula |
C27H32O9 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(1R,3R,6S,8R,18E,20Z,24R,25S,26S)-6-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione |
InChI |
InChI=1S/C27H32O9/c1-16-8-9-32-22(29)6-4-5-7-23(30)36-19-12-21-27(15-34-27)25(19,3)26(14-33-24(31)10-16)13-18(28)17(2)11-20(26)35-21/h4-7,10-11,18-21,28H,8-9,12-15H2,1-3H3/b6-4+,7-5-,16-10?/t18-,19+,20+,21+,25+,26+,27-/m0/s1 |
InChI Key |
BOMPKFLFSCDGLF-VELDFUOXSA-N |
SMILES |
CC1=CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(=O)OCC1)C)O |
Isomeric SMILES |
CC1=CC(=O)OC[C@]23C[C@@H](C(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\C(=O)OCC1)C)O |
Canonical SMILES |
CC1=CC(=O)OCC23CC(C(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(=O)OCC1)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.